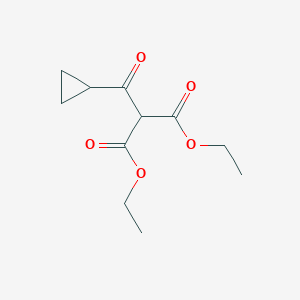

1,3-Diethyl 2-cyclopropanecarbonylpropanedioate

Description

Properties

Molecular Formula |

C11H16O5 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

diethyl 2-(cyclopropanecarbonyl)propanedioate |

InChI |

InChI=1S/C11H16O5/c1-3-15-10(13)8(11(14)16-4-2)9(12)7-5-6-7/h7-8H,3-6H2,1-2H3 |

InChI Key |

XBJPBRKJNPXNFS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C1CC1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diethyl 2-cyclopropanecarbonylpropanedioate can be synthesized through the alkylation of diethyl malonate with cyclopropylcarbonyl chloride. The reaction typically involves the use of a base such as sodium ethoxide in ethanol to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then reacts with cyclopropyl

Biological Activity

1,3-Diethyl 2-cyclopropanecarbonylpropanedioate, a compound with the CAS number 7394-16-3, is part of a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

1,3-Diethyl 2-cyclopropanecarbonylpropanedioate is an ester derivative that features a cyclopropane moiety. Its chemical structure can be represented as follows:

This compound is synthesized through the reaction of diethyl malonate and cyclopropanecarbonyl chloride, which allows for the introduction of the cyclopropane ring into the molecular framework.

Biological Activity Overview

The biological activities of 1,3-Diethyl 2-cyclopropanecarbonylpropanedioate can be categorized into several key areas:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the cyclopropane ring enhances interaction with microbial membranes, potentially leading to increased efficacy against various pathogens.

- Cytotoxic Effects : Research has shown that this compound may induce cytotoxicity in cancer cell lines. The mechanism often involves the activation of apoptotic pathways, leading to programmed cell death.

- Anti-inflammatory Properties : Compounds in this category have demonstrated the ability to modulate inflammatory responses. This could be beneficial in treating conditions characterized by chronic inflammation.

The precise mechanisms through which 1,3-Diethyl 2-cyclopropanecarbonylpropanedioate exerts its biological effects are still under investigation. However, several hypotheses include:

- Membrane Disruption : The unique structure may facilitate better penetration into cellular membranes, disrupting their integrity and leading to cell death in microorganisms.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy examined the antimicrobial efficacy of various cyclopropane derivatives, including 1,3-Diethyl 2-cyclopropanecarbonylpropanedioate. The results indicated that this compound exhibited potent activity against Gram-positive bacteria with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study 2: Cytotoxicity in Cancer Cells

Research conducted on human cancer cell lines demonstrated that treatment with 1,3-Diethyl 2-cyclopropanecarbonylpropanedioate resulted in significant cell death rates. Flow cytometry analysis revealed an increase in apoptosis markers after treatment .

Case Study 3: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of this compound showed a reduction in pro-inflammatory cytokines in vitro. This suggests potential applications in managing inflammatory diseases .

Data Summary Table

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key differences between 1,3-Diethyl 2-cyclopropanecarbonylpropanedioate and Diethyl Bromomalonate, a closely related compound with documented applications:

Research Findings and Limitations

- Gaps in Direct Data :

While Diethyl Bromomalonate’s applications in photodynamic therapy and cyclopropanation are well-documented , analogous studies on 1,3-Diethyl 2-cyclopropanecarbonylpropanedioate remain sparse. Its behavior may be inferred from studies on cyclopropane-containing esters, but experimental validation is critical. - Safety Considerations : The corrosivity observed in Diethyl Bromomalonate (Safety Statements S26, S36/37/39, S45) suggests that similar precautions should apply to the target compound during synthesis and storage .

Q & A

Q. What steps ensure reproducibility in catalytic applications of this compound?

- Methodological Answer :

- Document all reaction parameters (e.g., catalyst loading, solvent purity) in open-access repositories like ChemRxiv.

- Validate results through round-robin testing across multiple labs.

- Cross-check spectral data against public databases (e.g., PubChem, NIST) to confirm compound identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.